

physical properties of 1-Bromo-2-chloro-3-iodobenzene

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Compound of Interest

Compound Name: **1-Bromo-2-chloro-3-iodobenzene**

Cat. No.: **B2918229**

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An In-depth Technical Guide to the Physical Properties of **1-Bromo-2-chloro-3-iodobenzene**

Introduction

1-Bromo-2-chloro-3-iodobenzene is a tri-halogenated aromatic compound that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its utility for researchers, particularly in pharmaceutical and agrochemical development, stems from the unique arrangement of three different halogen atoms—iodine, bromine, and chlorine—on adjacent positions of a benzene ring.^[1] This substitution pattern allows for selective, stepwise functionalization through various cross-coupling reactions, providing a strategic platform for the construction of complex molecular architectures.^[1] The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is the cornerstone of its application, enabling chemists to precisely control the introduction of new functionalities. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, a representative synthetic workflow, and essential safety information.

Chemical and Molecular Identity

Precise identification is critical for ensuring the correct starting material in a synthetic sequence. The fundamental identifiers for **1-Bromo-2-chloro-3-iodobenzene** are summarized below.

Identifier	Value	Reference
IUPAC Name	1-bromo-2-chloro-3-iodobenzene	[2]
CAS Number	57012-50-7	[2] [3]
Molecular Formula	C ₆ H ₃ BrClI	[2]
Molecular Weight	317.35 g/mol	[1] [2]
Canonical SMILES	C1=CC(=C(C(=C1)I)Cl)Br	[2]
InChI Key	BLVSQFGBMQMIRS-UHFFFAOYSA-N	[3]

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound dictate its handling, reaction conditions, and purification methods. As a polysubstituted benzene derivative, **1-Bromo-2-chloro-3-iodobenzene** is a non-polar molecule.

Property	Value	Reference
Appearance	White to yellow or brown crystalline powder (predicted based on isomers).	[4] [5]
Melting Point	Experimental data not readily available in cited literature.	
Boiling Point	Experimental data not readily available in cited literature.	
Solubility	Insoluble in water. Soluble in non-polar organic solvents such as toluene, benzene, dichloromethane, and chloroform.	[6]

Note: The absence of readily available experimental data for the melting and boiling points of this specific isomer underscores the importance of analytical characterization upon synthesis or acquisition.

Spectroscopic Profile and Characterization

For a molecule with multiple similar substituents, a thorough spectroscopic analysis is essential for unambiguous structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The three neighboring protons on the benzene ring will exhibit splitting patterns based on their coupling constants. We can predict the following:

- H-6 (adjacent to Bromine) would appear as a doublet.
- H-5 (between H-4 and H-6) would appear as a triplet (or a doublet of doublets).
- H-4 (adjacent to Iodine) would appear as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton. Due to the lack of symmetry, six unique signals are expected for the aromatic carbons. The carbons directly attached to the halogen atoms (C-1, C-2, C-3) will be significantly downfield, and their chemical shifts will be influenced by the electronegativity and size of the attached halogen.

Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of the aromatic ring and carbon-halogen bonds.

Key absorption bands would include:

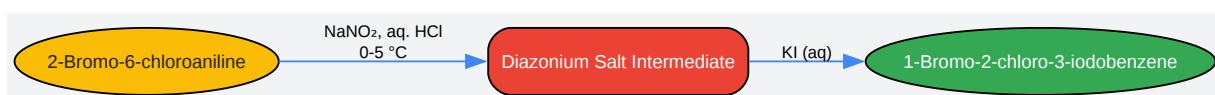
- \sim 3100-3000 cm^{-1} : Aromatic C-H stretching.
- \sim 1600-1450 cm^{-1} : Aromatic C=C ring stretching.
- Below 1000 cm^{-1} : Carbon-halogen (C-I, C-Br, C-Cl) stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution. The electron ionization (EI) mass spectrum would show a complex molecular ion peak cluster due to the presence of isotopes for both bromine (^{79}Br , ^{81}Br) and chlorine (^{35}Cl , ^{37}Cl), confirming the elemental composition.

Representative Synthesis and Purification

While numerous routes to poly-halogenated benzenes exist, a common and reliable strategy involves the modification of a pre-substituted aniline. A plausible pathway to **1-Bromo-2-chloro-3-iodobenzene** can be conceptualized starting from 2-bromo-6-chloroaniline, proceeding through a Sandmeyer-type reaction.



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Caption: Proposed synthetic workflow for **1-Bromo-2-chloro-3-iodobenzene**.

Experimental Protocol: Synthesis via Diazotization-Iodination

This protocol describes a representative method based on established procedures for similar transformations.[\[7\]](#)[\[8\]](#)

- **Diazotization:**
 - Suspend 2-bromo-6-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
 - Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

- Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
- Iodination (Sandmeyer Reaction):
 - In a separate flask, dissolve potassium iodide (1.5 eq) in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N_2 gas evolution) should be observed.
 - Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
- Work-up and Isolation:
 - Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (2 x 50 mL).
 - Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to yield the pure **1-Bromo-2-chloro-3-iodobenzene**.^[8]

Safe Handling and Storage

As a halogenated organic compound, **1-Bromo-2-chloro-3-iodobenzene** requires careful handling in a well-ventilated area or chemical fume hood.

- Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^[2]
^[3]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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